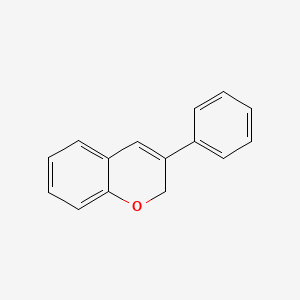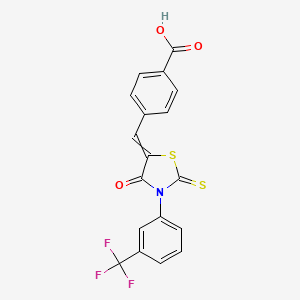
Indolepropanol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-Propanol Phosphate is an organic compound belonging to the class of 3-alkylindoles. It is characterized by an indole moiety carrying an alkyl chain at the 3-position, with a phosphate group attached to the propanol chain
Applications De Recherche Scientifique
Indole-3-Propanol Phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a signaling molecule and a precursor for the biosynthesis of other biologically active compounds . In medicine, it has potential therapeutic applications due to its bioactivity. Additionally, it is used in the industry for the production of natural colorants and flavoring agents .
Safety and Hazards
Orientations Futures
Future research could focus on further understanding the mechanism of action of Indolepropanol phosphate and its role in the biosynthesis of aromatic amino acids . Additionally, the development of new synthesis methods and the exploration of potential applications of this compound could be areas of interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indole-3-Propanol Phosphate can be synthesized through a one-pot method involving the reaction of phenylhydrazine hydrochlorides with dihydropyran in the presence of an acetic acid and water mixture . This method is advantageous due to its simplicity and efficiency in producing highly functionalized indoles.
Industrial Production Methods: Industrial production of Indole-3-Propanol Phosphate typically involves the Fischer indole synthesis, which remains a benchmark for the preparation of indole derivatives . This method is widely used due to its scalability and ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Indole-3-Propanol Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the indole moiety and the phosphate group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of Indole-3-Propanol Phosphate include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from the reactions of Indole-3-Propanol Phosphate include halogenated and oxygenated derivatives. These products are of interest due to their potential bioactivity and applications in various fields .
Mécanisme D'action
The mechanism of action of Indole-3-Propanol Phosphate involves its interaction with specific molecular targets and pathways. It acts on the tryptophan synthase alpha and beta chains, facilitating the conversion of indole-3-glycerol-phosphate to indole . This interaction is crucial for its role in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Indole-3-Propanol Phosphate include Indole-3-Acetic Acid, Indole-3-Butyric Acid, and Indole-3-Glycerol Phosphate .
Uniqueness: Indole-3-Propanol Phosphate is unique due to its specific structure, which includes a phosphate group attached to the propanol chain. This structural feature distinguishes it from other indole derivatives and contributes to its unique reactivity and applications .
Propriétés
Numéro CAS |
40716-80-1 |
|---|---|
Formule moléculaire |
C11H14NO4P |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |
Clé InChI |
NKEZSFZOUIIZFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
Autres numéros CAS |
40716-80-1 |
Synonymes |
indolepropanol phosphate IPP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






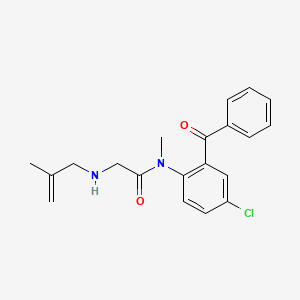

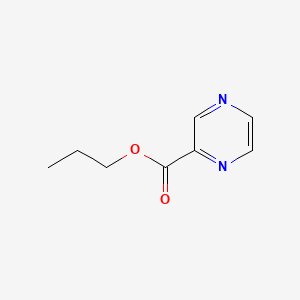
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

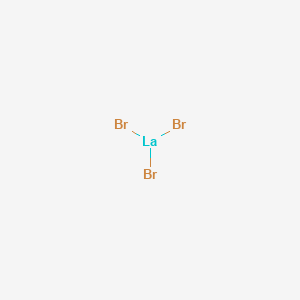

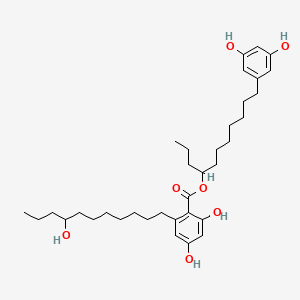
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
